molecular formula C24H24O3 B12547364 1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one CAS No. 821771-91-9

1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one

Cat. No.: B12547364
CAS No.: 821771-91-9
M. Wt: 360.4 g/mol
InChI Key: KXPJFRQKLWXVNI-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxy-phenylpentanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group. This is achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Aldol Condensation: The next step involves an aldol condensation reaction between the benzyloxybenzaldehyde and acetophenone in the presence of a base like sodium hydroxide to form the intermediate product.

    Reduction: The intermediate product is then subjected to reduction using a reducing agent such as sodium borohydride to yield the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyloxybenzophenone or benzyloxybenzoic acid.

    Reduction: Formation of benzyloxyphenylpentanol.

    Substitution: Formation of various substituted benzyloxyphenyl derivatives.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one can be compared with similar compounds such as:

    1-[4-(Benzyloxy)phenyl]-1-hydroxy-3-phenylpropan-2-one: This compound has a shorter carbon chain and may exhibit different reactivity and properties.

    1-[4-(Methoxy)phenyl]-1-hydroxy-5-phenylpentan-3-one: The methoxy group can alter the compound’s electronic properties and reactivity compared to the benzyloxy group.

    1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylhexan-3-one: This compound has a longer carbon chain, which can affect its solubility and interaction with biological targets.

Properties

CAS No.

821771-91-9

Molecular Formula

C24H24O3

Molecular Weight

360.4 g/mol

IUPAC Name

1-hydroxy-5-phenyl-1-(4-phenylmethoxyphenyl)pentan-3-one

InChI

InChI=1S/C24H24O3/c25-22(14-11-19-7-3-1-4-8-19)17-24(26)21-12-15-23(16-13-21)27-18-20-9-5-2-6-10-20/h1-10,12-13,15-16,24,26H,11,14,17-18H2

InChI Key

KXPJFRQKLWXVNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CC(C2=CC=C(C=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

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